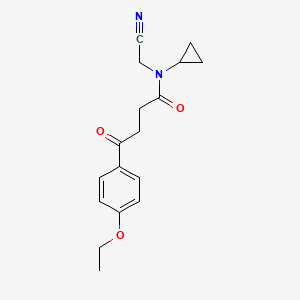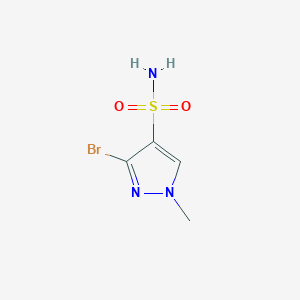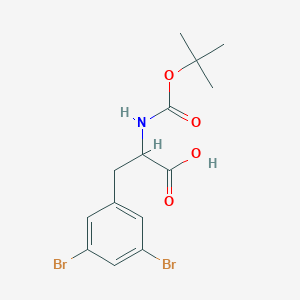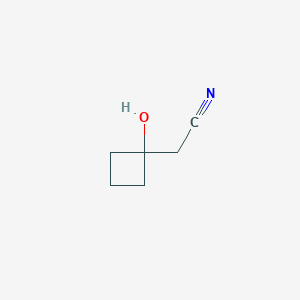
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCPB is a small molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a role in various physiological and pathological processes.
Mecanismo De Acción
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor. This results in the inhibition of downstream signaling pathways, which can lead to a reduction in the release of neurotransmitters such as glutamate. The inhibition of mGluR5 has been shown to have neuroprotective effects and can improve cognitive function in various neurological disorders (Liu et al., 2011).
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to have various biochemical and physiological effects. In animal studies, N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to reduce the release of glutamate and dopamine, which are neurotransmitters involved in the reward pathway. This suggests that N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide may have potential therapeutic applications in treating addiction and alcoholism (Liu et al., 2011). N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease (Liu et al., 2011).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments is its selectivity for mGluR5. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide is its low solubility in water, which can make it difficult to administer in certain experiments (Liu et al., 2011).
Direcciones Futuras
There are several future directions for research involving N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide. One area of interest is the potential use of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in treating drug addiction and alcoholism. Further studies are needed to determine the effectiveness of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in reducing drug-seeking behavior and relapse in animal models and humans. Another area of interest is the potential use of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Future studies should focus on determining the optimal dosage and administration of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide for maximum therapeutic effect (Liu et al., 2011).
Conclusion:
In conclusion, N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide is a chemical compound that has potential applications in scientific research due to its ability to selectively target mGluR5. The inhibition of mGluR5 has been shown to have potential therapeutic applications in various neurological disorders. N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has various biochemical and physiological effects and has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. While N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has advantages in its selectivity for mGluR5, its low solubility in water can be a limitation in certain experiments. Future research should focus on the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in treating addiction, alcoholism, and neurological disorders.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-(4-ethoxyphenyl)-4-oxobutanoyl chloride with N-cyclopropyl-2-(methylsulfonyl)acetamide, followed by the addition of sodium cyanide. The resulting product is then purified through column chromatography to obtain N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in its pure form (Liu et al., 2011).
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has been used in various scientific research studies due to its ability to selectively target mGluR5. The inhibition of mGluR5 has been shown to have potential therapeutic applications in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has also been studied for its potential use in treating drug addiction and alcoholism (Liu et al., 2011).
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-15-7-3-13(4-8-15)16(20)9-10-17(21)19(12-11-18)14-5-6-14/h3-4,7-8,14H,2,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIXJKUTFYHPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988782.png)
![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)


![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)



![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)